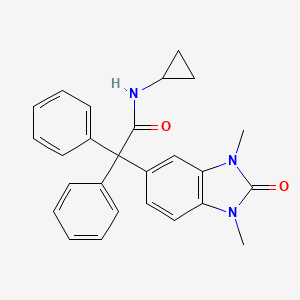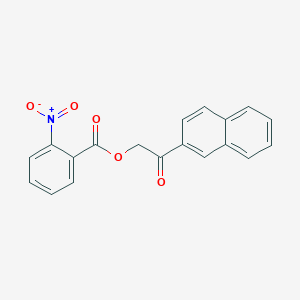![molecular formula C17H22N2OS B5720429 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MeOPP is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood. However, it has been suggested that 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to interact with several receptor subtypes, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exhibits potent and selective pharmacological effects, making it a valuable tool for investigating the role of various neurotransmitter systems in the brain. However, one limitation of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One potential area of research is the development of novel drugs based on 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine for the treatment of various neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. Moreover, the development of new synthetic methods for 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may lead to the discovery of new derivatives with improved pharmacological properties.
Métodos De Síntesis
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-methyl-2-thiophenemethyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine with high purity.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-14-6-11-21-17(14)13-18-7-9-19(10-8-18)15-4-3-5-16(12-15)20-2/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNSACBNPOKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414267 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)